molecular formula C21H24N4O2S B2524928 N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476447-61-7

N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2524928
CAS No.: 476447-61-7
M. Wt: 396.51
InChI Key: OEBCUKWGZGOOSE-UHFFFAOYSA-N
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Description

N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic small molecule designed for research applications, featuring a 1,2,4-triazole core functionalized with benzyl, isopropylthio, and methoxybenzamide groups. This specific architecture places it within a class of nitrogen and sulfur-containing heterocycles that are of significant interest in medicinal chemistry due to their hydrogen bonding capability, dipole-dipole interactions, and π-stacking interactions with diverse biological targets . Compounds based on the 1,2,4-triazole scaffold are extensively documented in scientific literature for their impressive array of potential pharmacological activities, which include antibacterial, antifungal, antioxidant, antitumor, and anti-inflammatory properties . The primary research value of this compound is hypothesized to be in the inhibition of lipoxygenase (LOX) enzymes. Literature indicates that close structural analogs, specifically N-substituted 1,2,4-triazole derivatives, have demonstrated potent inhibitory activity against 15-lipoxygenase (15-LOX) . For instance, certain triazole-methylacetamide analogues have shown IC50 values as low as 0.36 ± 0.15 μM, outperforming reference compounds like quercetin in experimental settings . Given the sequence similarity in the catalytic domains of plant and human LOX enzymes, inhibitors identified in models like soybean 15-LOX are also considered relevant for researching human enzyme targets, such as 5-LOX, which are implicated in inflammatory pathways . The proposed mechanism of action for such compounds involves binding to the active site of the LOX enzyme, often forming key hydrogen bonds with amino acid residues like Gln598, Arg260, and Thr443, alongside stabilizing hydrophobic interactions, leading to effective enzyme inhibition . Furthermore, the incorporation of a 4-methoxybenzamide moiety is a strategically relevant feature, as various benzamide derivatives have been scientifically verified to exhibit a range of biological properties, including anti-inflammatory and antioxidant activities . This compound is intended for research use only by trained professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-15(2)28-21-24-23-19(25(21)14-16-7-5-4-6-8-16)13-22-20(26)17-9-11-18(27-3)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBCUKWGZGOOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the benzyl and isopropylthio groups. The final step involves the attachment of the 4-methoxybenzamide moiety. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria, leading to cell death. In anticancer research, it may interfere with the replication of cancer cells by targeting specific enzymes or pathways involved in cell division .

Comparison with Similar Compounds

Comparative Data Table

Compound Name / CAS Core Structure Substituents (Positions 4, 5, 3) Molecular Weight (g/mol) Key Spectral Features
Target Compound 1,2,4-Triazole 4-Benzyl, 5-(isopropylthio), 3-(4-methoxybenzamide) 425.5* IR: νC=O ~1660 cm⁻¹, νC=S ~1250 cm⁻¹
476447-82-2 1,2,4-Triazole 4-Benzyl, 5-(sec-butylthio), 3-(4-methoxybenzamide) 410.5 NMR: δ 7.2–7.5 (aromatic H), δ 1.2–1.6 (sec-butyl)
6f 1,2,4-Triazole 4-Phenylethylidene, 5-(thiophen-2-ylmethyl), 3-(isopropylthio) 363.5 MS: m/z 363 (M⁺), IR: νC=N ~1600 cm⁻¹
8a 1,3,4-Thiadiazole 3-Phenyl, 5-(pyridin-2-yl), 2-(benzamide) 414.5 IR: νC=O 1679 cm⁻¹, MS: m/z 415 (M⁺+1)

*Calculated based on molecular formula C₂₂H₂₅N₄O₂S.

Key Research Findings

  • Synthetic Flexibility : The target compound’s 1,2,4-triazole core allows modular substitution, as demonstrated in and , enabling fine-tuning of physicochemical properties (e.g., logP, solubility) .
  • Thioether Impact : Isopropylthio groups confer moderate lipophilicity compared to bulkier sec-butylthio derivatives, balancing bioavailability and metabolic stability .
  • Benzamide Role : The 4-methoxybenzamide moiety enhances hydrogen-bonding interactions, a feature shared with bioactive analogues like compound 8a .

Biological Activity

N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in antibacterial and antiviral applications. This article reviews the existing literature on the biological activity of this compound and its derivatives, focusing on antibacterial and antiviral properties.

1. Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C27H26N4O3S
  • Molecular Weight : 486.58534 g/mol
  • CAS Number : 483294-62-8

This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial effects.

2. Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. The introduction of various substituents on the triazole ring can enhance their activity against different bacterial strains.

The antibacterial mechanism of triazole compounds often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. For instance, compounds with a benzyl group at the 4-position of the triazole ring have shown enhanced activity against Gram-positive bacteria compared to their phenyl counterparts .

2.2 Case Studies and Findings

A study highlighted that certain triazole derivatives exhibited potent activity against resistant strains of bacteria such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

CompoundTarget BacteriaMIC (µg/mL)Reference
Triazole Derivative AE. coli5
Triazole Derivative BB. subtilis3.25
N-(4-benzyl) TriazoleS. aureus4–32

3. Antiviral Activity

The antiviral potential of triazole derivatives is also notable, particularly in inhibiting Hepatitis B virus (HBV) replication.

The antiviral activity is often linked to the enhancement of intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication by deaminating cytidine residues in viral RNA . This mechanism has been observed in several benzamide derivatives related to our compound.

3.2 Research Findings

In vitro studies have shown that related benzamide derivatives demonstrate significant anti-HBV activity with IC50 values indicating effective inhibition of HBV replication:

CompoundCell LineIC50 (µM)Reference
IMB-0523HepG2.2.151.99
Lamivudine (3TC)HepG2.2.157.37

4. Conclusion

This compound shows promising biological activities, particularly in antibacterial and antiviral contexts. The structural modifications in triazole derivatives play a crucial role in enhancing their efficacy against various pathogens.

Further research is warranted to explore the detailed mechanisms underlying their biological activities and to optimize these compounds for therapeutic applications.

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